

# Chemical reactivity of the sultone ring in Prop-1-ene-1,3-sultone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Prop-1-ene-1,3-sultone

Cat. No.: B1366696

[Get Quote](#)

An In-depth Technical Guide on the Chemical Reactivity of the Sultone Ring in **Prop-1-ene-1,3-sultone**

## Introduction

**Prop-1-ene-1,3-sultone** (CAS No: 21806-61-1), a cyclic sulfonic ester, is a highly reactive molecule characterized by a five-membered ring containing a sulfonyl group and an endocyclic double bond.[1] This unique structure, combining the high ring strain of a  $\gamma$ -sultone with the reactivity of an activated vinyl group, makes it a versatile synthon in organic chemistry.[2] Its applications range from being a key intermediate in the synthesis of complex heterocyclic systems to its use as a crucial electrolyte additive for improving the performance of lithium-ion batteries.[1][3][4]

The reactivity of **Prop-1-ene-1,3-sultone** is dominated by two primary features:

- **The Strained Sultone Ring:** Similar to its saturated analog, 1,3-propane sultone, the five-membered ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions.[5][6] This reactivity allows for the introduction of a sulfonate moiety onto various molecules.
- **The Activated Vinyl Group:** The electron-withdrawing sulfonyl group enhances the electrophilicity of the double bond, making it an excellent dipolarophile in cycloaddition reactions.[2]

This guide provides a comprehensive analysis of the chemical reactivity of the sultone ring in **Prop-1-ene-1,3-sultone**, focusing on its reaction mechanisms, synthetic applications, and relevant experimental data for researchers in organic synthesis and drug development.

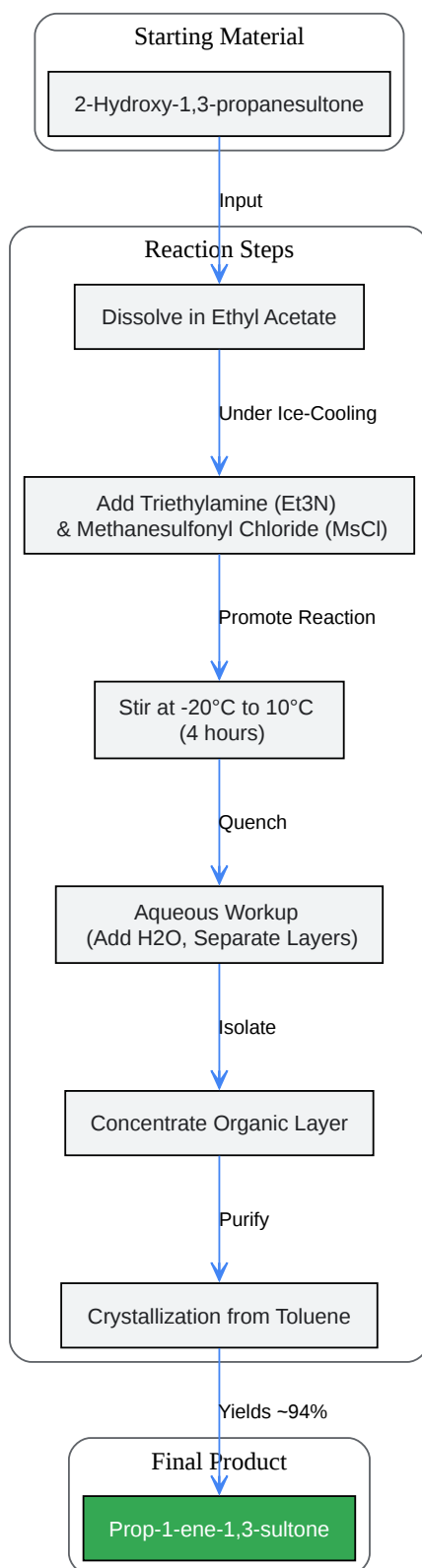
## Physicochemical Properties

A summary of the key physical and chemical properties of **Prop-1-ene-1,3-sultone** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>4</sub> O <sub>3</sub> S	[7]
Molecular Weight	120.13 g/mol	[7]
Appearance	White to almost white crystal/powder	
IUPAC Name	5H-1,2-oxathiole 2,2-dioxide	
CAS Number	21806-61-1	[7]
Purity	≥98%	

## Synthesis of Prop-1-ene-1,3-sultone

Several synthetic routes to **Prop-1-ene-1,3-sultone** have been developed. A common and effective method involves the dehydration of a hydroxyl-substituted propane sultone intermediate, which is itself derived from multi-step synthesis starting from compounds like allyl bromide or sodium 2,3-dihydroxypropanesulfonate.[8][9] A representative modern synthesis involves the mesylation of 2-hydroxy-1,3-propane sultone followed by elimination.[7]



[Click to download full resolution via product page](#)

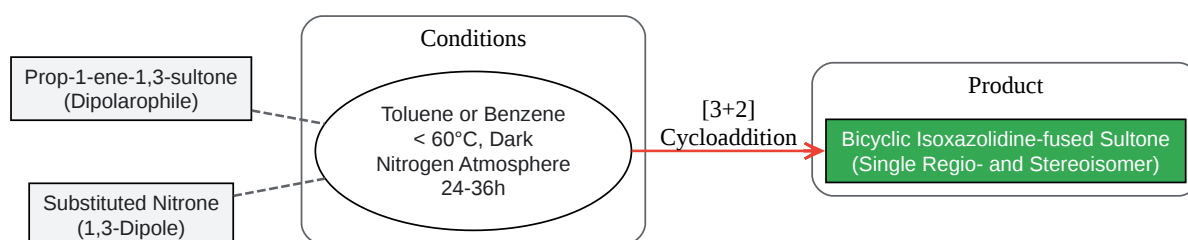
**Caption:** General workflow for the synthesis of **Prop-1-ene-1,3-sultone**.<sup>[7]</sup>

# Chemical Reactivity and Key Reactions

## 1,3-Dipolar Cycloaddition Reactions

A significant aspect of **Prop-1-ene-1,3-sultone**'s reactivity involves its participation as a dipolarophile in [3+2] cycloaddition reactions.[2] The electron-withdrawing nature of the sulfonyl group activates the double bond, facilitating reactions with 1,3-dipoles like nitrones and nitrile oxides.[10][11] These reactions are highly regio- and stereoselective, affording novel bicyclic sultone-fused heterocyclic systems in good yields.[2][12]

The reaction with substituted phenylnitrones, for example, is typically conducted by heating the reagents in an inert solvent like benzene or toluene.[2] Due to the thermal and light sensitivity of nitrones, these reactions are best performed in the dark under a nitrogen atmosphere at temperatures below 60°C.[2]



[Click to download full resolution via product page](#)

**Caption:** Reaction pathway for the 1,3-dipolar cycloaddition of nitrones.[2]

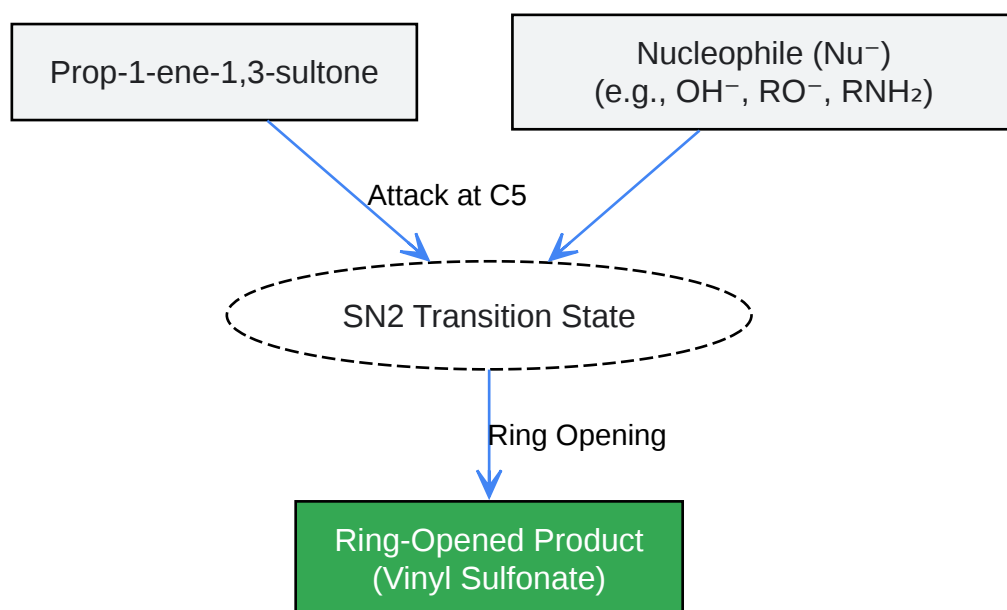
Table 1: Representative Yields of [3+2] Cycloaddition with Phenylnitrones Data synthesized from literature descriptions.[2]

Phenylnitrone Substituent (on Phenyl Ring attached to N)	Yield (%)
H	Excellent
4-CH <sub>3</sub>	Excellent
4-Cl	Excellent
4-NO <sub>2</sub>	Excellent

## Ring-Opening Reactions

Under alkaline or basic conditions, the strained five-membered sultone ring is susceptible to nucleophilic attack, leading to ring-opening.[1][13] This reaction is characteristic of  $\gamma$ -sultones, which are more reactive than their six-membered  $\delta$ -sultone counterparts due to greater ring strain.[6] The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom adjacent to the ring oxygen.[5]

However, when using strong bases, this ring-opening can be an undesirable side reaction, especially during synthesis or elimination reactions intended to preserve the ring.[13] Therefore, weak bases are preferred when the goal is to react with other parts of the molecule without opening the sultone ring.[13]



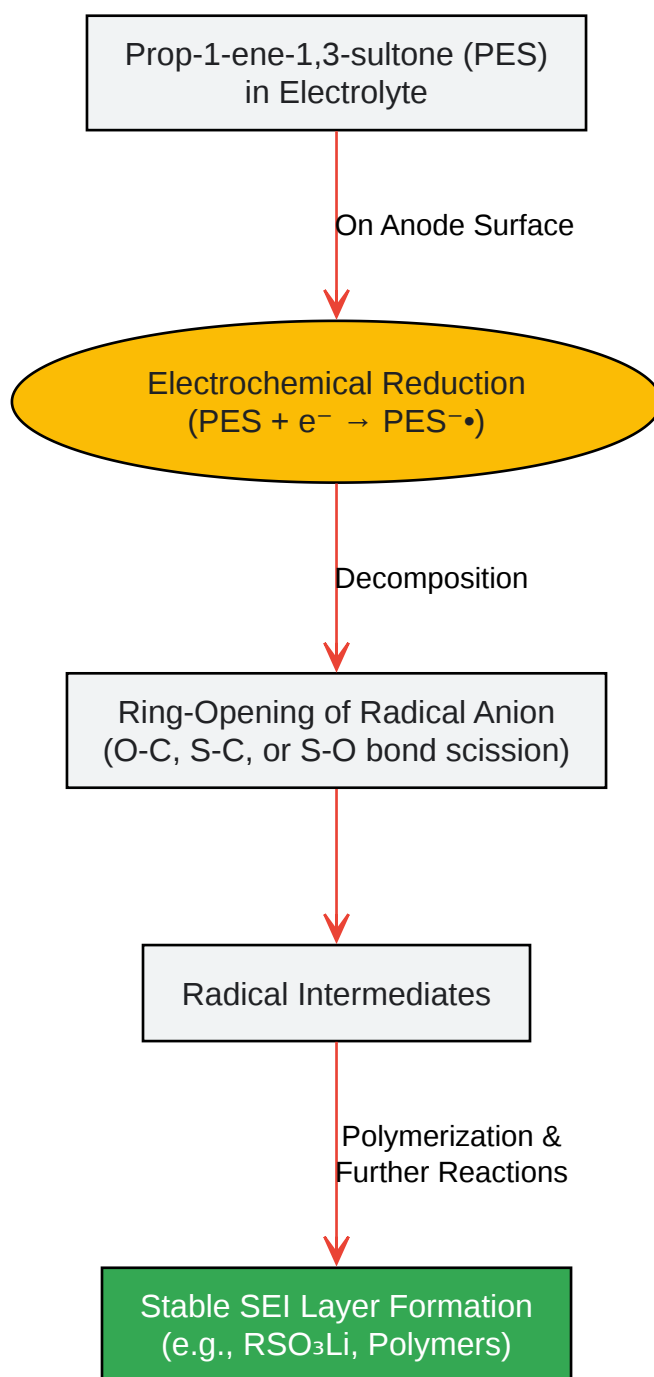
[Click to download full resolution via product page](#)

**Caption:** General mechanism for nucleophilic ring-opening of the sultone.[5]

## Reductive Decomposition in Batteries

In the context of medicinal chemistry and drug development, the primary interest in sultones lies in their ability to act as potent alkylating agents.[14][15] **Prop-1-ene-1,3-sultone**, like 1,3-propane sultone, is a direct-acting alkylating agent that can react with nucleophilic sites on biomolecules like DNA and proteins without requiring metabolic activation.[16][17] This high reactivity is also responsible for its classification as a mutagen and suspected carcinogen.[14][18] The introduction of a sulfonate group can significantly enhance the aqueous solubility of drug candidates, a critical factor in improving bioavailability.[19]

In lithium-ion batteries, **Prop-1-ene-1,3-sultone** (PES) is used as an electrolyte additive to form a stable solid-electrolyte interphase (SEI) on the anode surface.[3] This SEI layer prevents further electrolyte decomposition and improves battery performance and longevity.[4][20] The formation of this layer occurs through the reductive decomposition of the PES molecule. Computational studies using density functional theory (DFT) have investigated the ring-opening pathways.[3] The proposed mechanism involves an initial reduction of the PES molecule, followed by the breaking of one of the ring bonds (O–C, S–C, or S–O) to form radical anion intermediates that subsequently polymerize or react to form the components of the SEI layer.[3]



[Click to download full resolution via product page](#)

**Caption:** Proposed pathway for reductive decomposition of PES in Li-ion batteries.[3]

## Experimental Protocols

### Protocol for Synthesis of Prop-1-ene-1,3-sultone[8]

- Materials: 2-Hydroxy-1,3-propanesultone, ethyl acetate, triethylamine ( $\text{Et}_3\text{N}$ ), methanesulfonyl chloride ( $\text{MsCl}$ ), toluene, deionized water.
- Procedure:
  - Dissolve 2-hydroxy-1,3-propanesultone (1.0 eq) in ethyl acetate (approx. 7 mL per gram of sultone).
  - Cool the solution in an ice bath to 0-5°C.
  - Under ice-cooling, add triethylamine (2.4 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq), maintaining the temperature between -20°C and 10°C.
  - Stir the reaction mixture at this temperature for 4 hours.
  - Quench the reaction by adding deionized water (approx. 7 mL per gram of initial sultone).
  - Stir the mixture, then transfer to a separatory funnel and separate the organic layer.
  - Wash the organic layer with water, then dry over anhydrous sodium sulfate.
  - Concentrate the organic layer under reduced pressure to obtain a residue.
  - Add toluene to the residue to induce crystallization.
  - Filter the resulting crystals and dry under vacuum to obtain **Prop-1-ene-1,3-sultone** as a white solid.
- Characterization: The product can be characterized by  $^1\text{H}$ -NMR. (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 5.12 (1H), 6.81 (1H), 7.00 (1H).<sup>[7]</sup>

## General Protocol for 1,3-Dipolar Cycloaddition with Nitrones<sup>[3]</sup>

- Materials: **Prop-1-ene-1,3-sultone**, substituted nitron, anhydrous toluene or benzene.
- Safety Note: Nitrones can be light and heat-sensitive. The reaction should be protected from light and conducted under an inert atmosphere.



- Procedure:
  - In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve **Prop-1-ene-1,3-sultone** (1.0 eq) and the nitrone (1.2-1.5 eq) in anhydrous toluene.
  - Purge the flask with nitrogen or argon for 10-15 minutes.
  - Heat the reaction mixture to a temperature not exceeding 60°C, while protecting the flask from light (e.g., by wrapping it in aluminum foil).
  - Stir the reaction for 24-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Additional portions of the nitrone may be added if the reaction stalls.
  - Upon completion, cool the reaction mixture to room temperature.
  - Remove the solvent under reduced pressure.
  - Purify the crude product by recrystallization (e.g., from ethyl acetate/petroleum ether) or column chromatography on silica gel to isolate the cycloadduct.
- Characterization: The structure of the purified product can be confirmed using  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and elemental analysis.[2]

## Conclusion

**Prop-1-ene-1,3-sultone** is a molecule of significant synthetic utility, driven by the dual reactivity of its strained sultone ring and its activated double bond. While its capacity for nucleophilic ring-opening allows for its use as a sulfoalkylating agent, its role as a potent dipolarophile in [3+2] cycloaddition reactions provides a powerful tool for the construction of complex, sulfur-containing heterocycles with high stereochemical control. Furthermore, its electrochemical behavior as an SEI-forming additive in lithium-ion batteries highlights its industrial relevance. For researchers in drug development, its potent, direct-acting alkylating nature presents both opportunities for solubility enhancement and challenges related to toxicity, necessitating careful handling and strategic application. A thorough understanding of these distinct reactive pathways is essential for harnessing the full potential of this versatile chemical building block.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Prop-1-ene-1,3-sultone synthesis - chemicalbook [chemicalbook.com]
- 8. KR101777474B1 - A method for preparing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]
- 9. KR20180034862A - Method for preparing cyclic 1,3-propene sultone - Google Patents [patents.google.com]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. KR20090076617A - Method for producing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]
- 14. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 15. [Carcinogenic alkylating substances. IV. 1,3-propane sultone and 1,4-butane sultone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. 1,3-Propane sultone : high reactivity, mechanism of carcinogenesis and applications\_Chemicalbook [chemicalbook.com]
- 18. 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical reactivity of the sultone ring in Prop-1-ene-1,3-sultone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366696#chemical-reactivity-of-the-sultone-ring-in-prop-1-ene-1-3-sultone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)